

Application Note: Gas Chromatography Methods for the Analysis of Sebuthylazine

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Compound of Interest

Compound Name: Sebuthylazine

Cat. No.: B166565

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Introduction

Sebuthylazine is a selective herbicide belonging to the chlorotriazine class, primarily used for the control of broadleaf and grassy weeds in various crops.^[1] Due to its potential environmental persistence, monitoring its concentration in soil, water, and agricultural products is crucial. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive method for the determination of **Sebuthylazine** residues. This application note provides detailed protocols for the analysis of **Sebuthylazine** in environmental samples using GC-MS.

Principle

The analysis of **Sebuthylazine** by gas chromatography involves three main stages: sample preparation, GC separation, and detection. Sample preparation aims to extract **Sebuthylazine** from the sample matrix and remove interfering components. The extracted and cleaned-up sample is then injected into the GC system, where **Sebuthylazine** is separated from other compounds based on its volatility and interaction with the stationary phase of the GC column. Finally, a detector, typically a mass spectrometer, is used for sensitive and selective quantification of **Sebuthylazine**.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of triazine herbicides, including **Sebuthylazine**, using GC-based methods. Please note that specific values may vary depending on the matrix, instrumentation, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Triazine Herbicides in Water

Analyte	Retention Time (min)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)
Sebuthylazine	12.5 (Estimated)	0.05 µg/L	0.15 µg/L	92 - 105
Atrazine	12.1	0.02 µg/L	0.07 µg/L	95 - 103
Propazine	11.8	0.03 µg/L	0.10 µg/L	93 - 106
Terbuthylazine	13.2	0.04 µg/L	0.12 µg/L	91 - 104

Data for Atrazine, Propazine, and Terbuthylazine are representative values from established methods for triazine analysis. **Sebuthylazine** data is estimated based on its chemical similarity and typical performance of GC-MS methods for this class of compounds.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Triazine Herbicides in Soil

Analyte	Retention Time (min)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)
Sebuthylazine	12.5 (Estimated)	1 µg/kg	3 µg/kg	88 - 102
Atrazine	12.1	0.5 µg/kg	1.5 µg/kg	90 - 101
Propazine	11.8	0.8 µg/kg	2.5 µg/kg	89 - 103
Terbuthylazine	13.2	1 µg/kg	3 µg/kg	87 - 100

Data for Atrazine, Propazine, and Terbutylazine are representative values from established methods for triazine analysis in soil. **Sebuthylazine** data is estimated based on its chemical similarity and typical performance of GC-MS methods for this class of compounds.

Experimental Protocols

Protocol 1: Analysis of Sebuthylazine in Water Samples

This protocol is based on established methods for triazine pesticide analysis in water, such as EPA Method 523.[\[2\]](#)

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Materials:
 - 1-liter water sample
 - SPE cartridges (e.g., C18, 500 mg)
 - Methanol (HPLC grade)
 - Ethyl acetate (GC grade)
 - Dichloromethane (GC grade)
 - Sodium sulfate (anhydrous)
 - Nitrogen evaporator
 - Vortex mixer
- Procedure:
 - Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
 - Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

- After the entire sample has passed, dry the cartridge by purging with nitrogen for 10 minutes.
- Elute the trapped analytes with two 5 mL portions of ethyl acetate.
- Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumental Analysis

- Instrumentation:
 - Gas chromatograph with a mass selective detector (GC-MS)
 - Autosampler
- GC Conditions:
 - Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[3]
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 μ L
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C

- Hold: 5 minutes at 280 °C
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor for **Sebuthylazine** (m/z): 214 (quantifier), 172, 199 (qualifiers)

Protocol 2: Analysis of Sebuthylazine in Soil Samples

This protocol utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Sample Preparation: QuEChERS Extraction

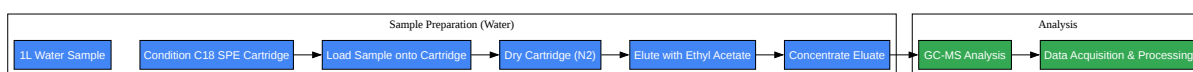
- Materials:
 - 10 g soil sample
 - Acetonitrile (HPLC grade)
 - QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
 - Dispersive SPE (d-SPE) tubes with primary secondary amine (PSA) and C18 sorbents
 - Centrifuge
 - Vortex mixer
- Procedure:
 - Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

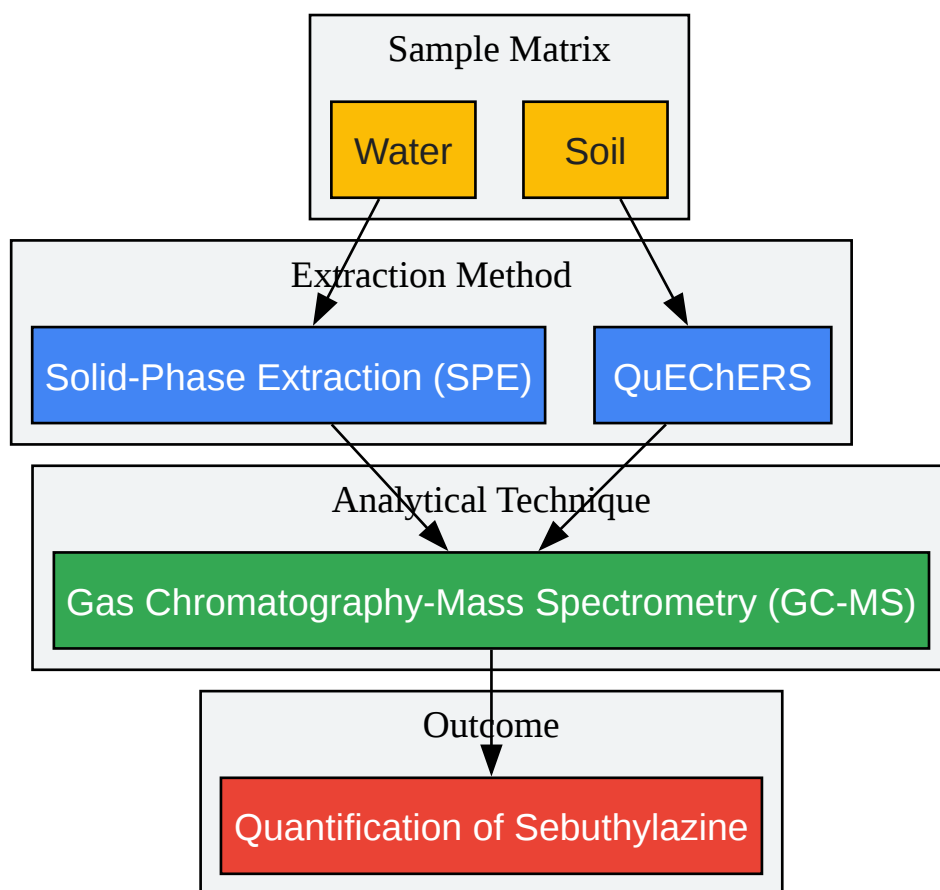
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts.
- Shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube.
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

The GC-MS conditions for the analysis of soil extracts are the same as those described in Protocol 1 for water samples.

Visualizations





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